molecular formula C27H21N3O2S B15100891 N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B15100891
M. Wt: 451.5 g/mol
InChI Key: XTRXAPCYHMHDKJ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound with a unique structure that includes a furan ring, a thiazole ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a substitution reaction, often using furan-2-carbaldehyde as a starting material.

    Formation of the Benzamide Group: The final step involves the coupling of the thiazole-furan intermediate with benzoyl chloride under basic conditions to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-furan-2-ylmethylbenzamide: A simpler analog with similar structural features.

    N-furan-2-ylmethyl-2-methylbenzamide: Another analog with a methyl group on the benzamide ring.

    N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide: A related compound with a sulfonamide group.

Uniqueness

N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its combination of a furan ring, a thiazole ring, and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C27H21N3O2S/c31-25(21-13-6-2-7-14-21)29-26-24(20-11-4-1-5-12-20)30(19-23-17-10-18-32-23)27(33-26)28-22-15-8-3-9-16-22/h1-18H,19H2,(H,29,31)

InChI Key

XTRXAPCYHMHDKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4=CC=CO4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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